![molecular formula C17H17N5O2 B221594 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)
2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol may have various biochemical and physiological effects, including inducing apoptosis (programmed cell death) in cancer cells, reducing oxidative stress, and inhibiting the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol in lab experiments is its potential as a multi-purpose compound with applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are many future directions for the research of 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol. Some of these include further studies on its potential as an anticancer and antimicrobial agent, as well as investigating its potential use in other fields such as material science and nanotechnology. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and potential side effects, as well as to explore its potential use in other fields.
Synthesemethoden
The synthesis of 2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with ethyl acetoacetate, followed by the condensation of the resulting product with 4-chloro-2-nitrophenol. The final step involves the reduction of the nitro group to an amino group using sodium dithionite.
Wissenschaftliche Forschungsanwendungen
2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as an anticancer agent, antimicrobial agent, and antioxidant.
Eigenschaften
Produktname |
2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol |
---|---|
Molekularformel |
C17H17N5O2 |
Molekulargewicht |
323.35 g/mol |
IUPAC-Name |
2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-13-9-5-6-10(14(13)23)15-20-16(18)21-17-19-11-7-3-4-8-12(11)22(15)17/h3-9,15,23H,2H2,1H3,(H3,18,19,20,21) |
InChI-Schlüssel |
YWUGJACHBRMFKG-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC1=CC=CC(=C1O)C2N=C(N=C3N2C4=CC=CC=C4N3)N |
SMILES |
CCOC1=CC=CC(=C1O)C2N=C(N=C3N2C4=CC=CC=C4N3)N |
Kanonische SMILES |
CCOC1=CC=CC(=C1O)C2N=C(N=C3N2C4=CC=CC=C4N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.